Paraffin - 8002-74-2

Paraffin

Catalog Number: EVT-1177072
CAS Number: 8002-74-2
Molecular Formula: C21H27NO3
Molecular Weight: 341.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Paraffin is a white, odorless, waxy solid with a typical melting point between 46 and 68 °C []. It is a mixture of saturated hydrocarbons, primarily straight-chain alkanes with the general formula CnH2n+2 []. Paraffin is insoluble in water, but soluble in ether, benzene, and certain esters.

In scientific research, paraffin is used in various applications due to its chemical inertness, low cost, and physical properties. This includes its use as an embedding medium for histological preparations [, , , , ], a component in phase change materials [, , ], and as a solvent for chemical reactions [, , , ].

Future Directions
  • Biomedical Applications: Research into biocompatible paraffin-based materials for tissue engineering and drug delivery is a potential future direction. []
  • Nanotechnology: Combining paraffin with nanomaterials like graphene to enhance the properties of phase change materials for thermal energy storage applications shows promise. []
Synthesis Analysis

The synthesis of propafenone can be achieved through several methods, with a notable process involving the condensation of phenol and diethyl benzyl malonate. This method includes several key steps:

  1. Cyclic Condensation: Phenol reacts with diethyl benzyl malonate to form an initial cyclic compound.
  2. Alkaline Hydrolysis: The cyclic compound undergoes hydrolysis in an alkaline medium for 10 to 20 hours, yielding an intermediate compound.
  3. Reaction with Epichlorohydrin: This intermediate is then refluxed with epichlorohydrin for approximately 4 hours, resulting in another intermediate.
  4. Amination: The final step involves refluxing the product with n-propylamine for about 2 hours, followed by reaction with hydrochloric acid to produce propafenone hydrochloride .

This synthesis method is advantageous due to its fewer reaction steps and milder conditions compared to older techniques, which often required expensive catalysts and complicated purification processes.

Molecular Structure Analysis

The molecular structure of propafenone features a phenylpropane backbone with a hydroxyl group on one of the aromatic rings. The structure can be depicted as follows:

  • Core Structure: The compound consists of a propanone group attached to a phenyl ring and a hydroxyl-substituted phenyl group.
  • Functional Groups: Key functional groups include:
    • A ketone group (propanone)
    • A hydroxyl group (-OH)

The three-dimensional arrangement of these groups contributes significantly to its pharmacological properties, allowing it to interact effectively with sodium channels in cardiac tissues.

Chemical Reactions Analysis

Propafenone can participate in various chemical reactions relevant to its synthesis and modification:

  1. Reduction Reactions: The selective reduction of double bonds in precursor compounds without cleaving other functional groups is crucial for synthesizing specific analogs .
  2. Alkylation: Alkylation reactions using epichlorohydrin are essential for introducing the necessary substituents that define propafenone's structure .
  3. Amination: The introduction of the n-propylamine group is a critical step that influences the drug's efficacy and safety profile.

These reactions are characterized by specific conditions such as temperature control, reaction time, and the use of catalysts like tetrabutylammonium bromide in some synthetic routes .

Mechanism of Action

Propafenone exerts its antiarrhythmic effects primarily through the blockade of sodium channels during depolarization phases of cardiac action potentials. This mechanism can be broken down into several key points:

  • Sodium Channel Blockade: By binding to sodium channels in their inactive state, propafenone reduces sodium influx during cardiac depolarization.
  • Prolongation of Action Potential Duration: This blockade leads to delayed conduction velocity and prolongation of the refractory period, which helps restore normal rhythm in arrhythmic conditions.
  • Beta-Adrenergic Antagonism: Propafenone also exhibits beta-blocking properties, further contributing to its antiarrhythmic effects by decreasing heart rate and myocardial contractility.

These actions make propafenone effective in managing both atrial and ventricular arrhythmias .

Physical and Chemical Properties Analysis

The physical and chemical properties of propafenone include:

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Soluble in organic solvents like methanol and ethanol; slightly soluble in water.
  • Melting Point: The melting point ranges from 170°C to 172°C for its hydrochloride form .
  • Stability: Propafenone is stable under standard laboratory conditions but should be protected from light and moisture.

These properties are essential for understanding how propafenone behaves during storage, formulation, and administration.

Applications

Propafenone has several significant applications in clinical settings:

  1. Antiarrhythmic Therapy: It is primarily used to treat life-threatening ventricular arrhythmias and atrial fibrillation.
  2. Multidrug Resistance Modulation: Research indicates that propafenone can modify multidrug resistance in cancer cells, enhancing the efficacy of chemotherapeutic agents .
  3. Pharmacological Research: Its structural analogs are studied for potential improvements in antiarrhythmic efficacy or reduced side effects.
Pharmacological Mechanisms of Action

Sodium Channel Blockade: Class IC Antiarrhythmic Activity

Propafenone exerts potent inhibition of cardiac voltage-gated sodium (Na⁺) channels, classifying it as a Class IC antiarrhythmic agent. This action predominantly targets the fast inward sodium current (INa), critical for phase 0 depolarization in cardiac action potentials. Propafenone binds to open-state sodium channels, reducing the maximum rate of depolarization (Vmax) by 30–50% at therapeutic concentrations. This translates to significant slowing of conduction velocity (15–30% reduction) in atrial, ventricular, and Purkinje fibers, prolonging the PR and QRS intervals on electrocardiograms [1] [4]. Unlike Class IA agents, propafenone minimally affects action potential duration (APD) or effective refractory period (ERP), resulting in a low risk of QT prolongation but retaining potent suppressant effects on premature ventricular complexes and re-entrant circuits [1] [10].

Table 1: Electrophysiological Effects of Sodium Channel Blockade by Propafenone

ParameterEffect MagnitudeTissue Impact
Vmax Reduction30–50%Atrial/Ventricular Myocytes
Conduction Velocity↓ 15–30%His-Purkinje System
QRS DurationProlongedSurface ECG
Effective Refractory PeriodMinimal ChangeVentricular Tissue

Beta-Adrenergic Receptor Antagonism

Propafenone exhibits non-selective beta-adrenergic receptor (β₁ and β₂) blockade, contributing to its antiarrhythmic and heart rate-controlling effects. Radioligand binding assays demonstrate its affinity for β-receptors in human ventricular membranes (Ki ≈ 32–77 nM), though it is 40–50 times less potent than propranolol [2] [8]. Clinically, 300 mg oral propafenone antagonizes isoproterenol-induced tachycardia by 75%, comparable to 40 mg propranolol. This beta-blockade manifests as reduced exercise-induced tachycardia, negative inotropy (15–20% decrease in contractility), and potential bronchoconstrictive effects in susceptible individuals [2] [4]. Crucially, this activity synergizes with sodium channel blockade to suppress catecholamine-triggered arrhythmias but necessitates caution with concomitant beta-blocker therapy.

Calcium Channel Modulation: Secondary Electrophysiological Effects

At supra-therapeutic concentrations (>1 μM), propafenone inhibits L-type calcium channels (ICa,L), reducing the inward calcium current in guinea pig ventricular myocytes by 50% (IC50 = 1.5–5.0 μM) [3] [9]. This blockade lacks voltage- or frequency-dependence but shifts the steady-state inactivation curve hyperpolarized by 10–15 mV, promoting channel inactivation at resting membrane potentials. While clinically insignificant for antiarrhythmic efficacy, calcium modulation contributes to propafenone’s negative inotropic effects (≈20% force reduction) and may attenuate early afterdepolarizations in ischemic tissue [4] [9]. Propafenone’s calcium antagonist potency is ≈100-fold lower than verapamil, confining this action to high-dose or overdose scenarios [4].

Table 2: Calcium Channel Blockade Profile of Propafenone

ParameterPropafenoneVerapamil
IC50 for ICa,L1.5–5.0 μM0.05–0.1 μM
Voltage-Dependent BlockNoYes
Effect on APDMinimalProlonged
Inotropy ReductionModerateMarked

Frequency-Dependent Inhibition of Cardiac Action Potentials

Propafenone exhibits pronounced use-dependent blockade (UDB), wherein sodium channel inhibition intensifies at faster heart rates. At 1 Hz stimulation, Vmax suppression increases by 60–80% compared to 0.1 Hz due to incomplete drug dissociation from channels between depolarizations [9] [10]. This results from slow recovery kinetics (time constant ≈369 ms vs. 212 ms in controls), causing progressive channel occupancy during tachycardia [3]. UDB underlies propafenone’s selectivity for rapidly firing arrhythmic foci over normally conducting tissue, making it particularly effective in atrial fibrillation (AF) where high atrial rates (>400 bpm) maximize channel blockade. Conversely, UDB may exacerbate conduction delays at physiologic rates in patients with conduction system disease [1] [10].

Stereoselective Pharmacodynamics of Enantiomers

Propafenone is administered as a racemate, but its enantiomers exhibit distinct pharmacodynamic and metabolic profiles:

  • Receptor Interactions: The (S)-(-)-enantiomer demonstrates 10–75-fold greater beta-blocking potency than (R)-(+)-propafenone due to stereoselective binding to β₁/β₂-receptors (Ki = 32 nM vs. 240–800 nM). Sodium channel blockade is non-stereoselective, with both isomers equally suppressing Vmax [5] [8].
  • Metabolism: CYP2D6 preferentially hydroxylates (R)-propafenone to 5-hydroxypropafenone, an active metabolite with sodium-blocking potency. Poor metabolizers (6% of Caucasians) accumulate (R)-propafenone, enhancing beta-blockade due to the (S)-enantiomer’s intrinsic potency [1] [5].
  • Clinical Relevance: Stereoselectivity explains interpatient variability in beta-blockade effects (e.g., bronchospasm, bradycardia) despite similar sodium channel suppression across metabolizer phenotypes [5] [8].

Table 3: Stereoselective Properties of Propafenone Enantiomers

Property(S)-(-)-Propafenone(R)-(+)-Propafenone
β-Receptor AffinityHigh (Ki = 32 nM)Low (Ki = 240–800 nM)
Sodium Channel Block++++++++
CYP2D6 MetabolismMinimalExtensive
5-HydroxylationNot applicableCYP2D6-Dependent

Properties

CAS Number

8002-74-2

Product Name

Propafenone

IUPAC Name

1-[2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one

Molecular Formula

C21H27NO3

Molecular Weight

341.4 g/mol

InChI

InChI=1S/C21H27NO3/c1-2-14-22-15-18(23)16-25-21-11-7-6-10-19(21)20(24)13-12-17-8-4-3-5-9-17/h3-11,18,22-23H,2,12-16H2,1H3

InChI Key

JWHAUXFOSRPERK-UHFFFAOYSA-N

SMILES

CCCNCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O

Solubility

Slightly soluble
In water, 93.28 mg/L at 25 °C (est)
7.58e-03 g/L

Synonyms

Apo-Propafenone
Arythmol
Baxarytmon
Cuxafenon
Fenoprain
Hydrochloride, Propafenone
Jutanorm
Nistaken
Norfenon
Pintoform
Prolecofen
Propafenon AL
Propafenon Hexal
Propafenon Minden
Propafenone
Propafenone Hydrochloride
Propafenone Hydrochloride, (R)-Isomer
Propafenone Hydrochloride, (S)-Isomer
Propafenone, (+-)-Isomer
Propafenone, (R)-Isomer
Propafenone, (S)-Isomer
Propamerck
Rythmol
Rytmo-Puren
Rytmogenat
Rytmonorm
SA 79
SA-79
SA79

Canonical SMILES

CCCNCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.